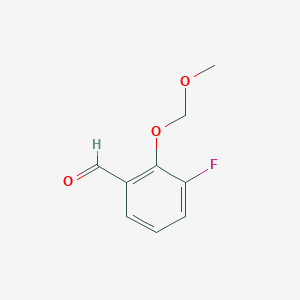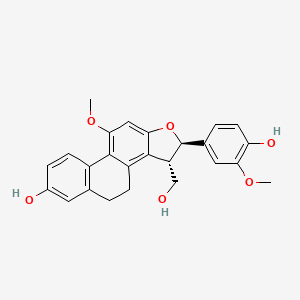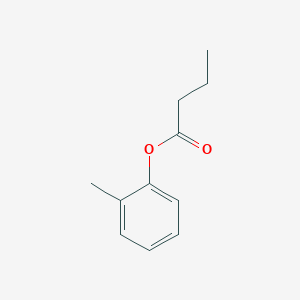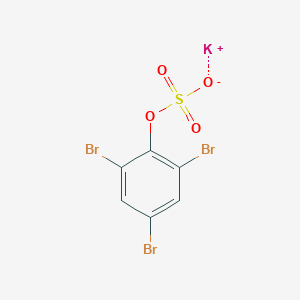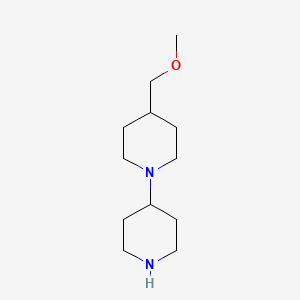
4-(Methoxymethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxymethyl group in the 4-position of the bipiperidine structure adds unique chemical properties to this compound, making it of interest for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another approach involves the use of protecting groups to selectively functionalize the piperidine ringThe Boc group is then removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted piperidines
Applications De Recherche Scientifique
4-(Methoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . It may also inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxymethyl)-1,4’-bipyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
4-(Methoxymethyl)-1,4’-bipyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.
4-(Methoxymethyl)-1,4’-bipiperazine: Features a piperazine ring, which can form different hydrogen bonding interactions and has distinct biological activity.
Uniqueness
4-(Methoxymethyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
4-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-4-8-14(9-5-11)12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 |
Clé InChI |
JPBYTWZNZNXZMY-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCN(CC1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



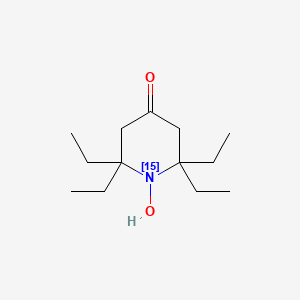
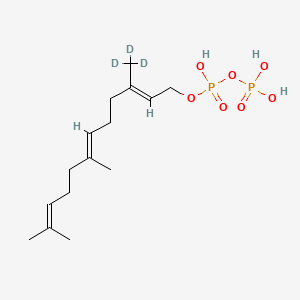
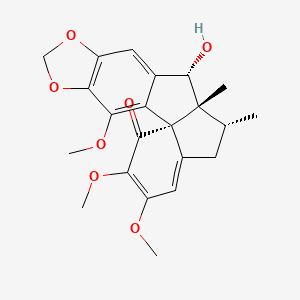
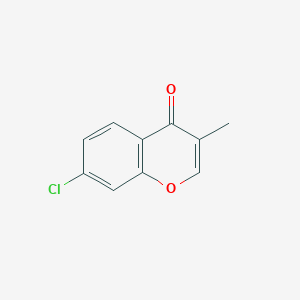
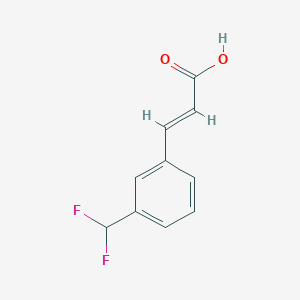
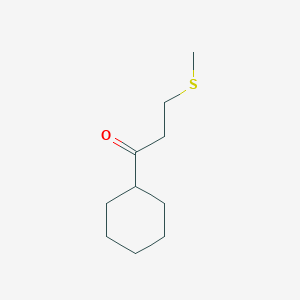
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
